BenchChemオンラインストアへようこそ!

methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate

Physicochemical profiling Solid-state characterization Pre-formulation

Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate (CAS 139591-08-5) is a fluorinated benzimidazole derivative with a molecular formula of C11H9F3N2O2 and a molecular weight of 258.20 g/mol. It belongs to the 1H-benzimidazole-1-acetic acid ester subclass, characterized by a trifluoromethyl group at the 2-position of the benzimidazole core and a methyl ester side chain at the N1 position.

Molecular Formula C11H9F3N2O2
Molecular Weight 258.2
CAS No. 139591-08-5
Cat. No. B2823043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate
CAS139591-08-5
Molecular FormulaC11H9F3N2O2
Molecular Weight258.2
Structural Identifiers
SMILESCOC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F
InChIInChI=1S/C11H9F3N2O2/c1-18-9(17)6-16-8-5-3-2-4-7(8)15-10(16)11(12,13)14/h2-5H,6H2,1H3
InChIKeyCFNRZUOLQSNEOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate (CAS 139591-08-5): Procurement-Relevant Profile for the Benzimidazole-1-Acetate Building Block


Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate (CAS 139591-08-5) is a fluorinated benzimidazole derivative with a molecular formula of C11H9F3N2O2 and a molecular weight of 258.20 g/mol . It belongs to the 1H-benzimidazole-1-acetic acid ester subclass, characterized by a trifluoromethyl group at the 2-position of the benzimidazole core and a methyl ester side chain at the N1 position. The compound exists as a solid with a melting point of 87.00–89.00 °C, a density of 1.4 ± 0.1 g/cm³, a boiling point of 311.1 ± 42.0 °C at 760 mmHg, and a predicted logP of 2.81 . Its ¹H NMR spectrum in DMSO-d₆ is documented in the SpectraBase database, confirming structural identity [1]. The combination of the strongly electron-withdrawing –CF₃ group and the synthetically versatile methyl ester makes this compound a strategic intermediate for constructing bioactive benzimidazole libraries.

Why Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate Cannot Be Replaced by Generic Benzimidazole Analogs: Physicochemical and Synthetic Fidelity


Generic substitution within the benzimidazole-1-acetate family is precluded by three interdependent molecular features that quantitatively alter the compound's physicochemical and synthetic profile. First, the 2-CF₃ substituent shifts the conjugate-acid pKa of the benzimidazole nucleus to 9.25 ± 0.10 versus 6.19 for 2-methylbenzimidazole and 5.6 for unsubstituted benzimidazole, a ~9-fold difference in protonation state that affects hydrogen-bonding capacity, solubility, and chromatographic behavior . Second, the methyl ester confers a melting point of 87–89 °C and a logP of 2.81, whereas the corresponding carboxylic acid (CAS 313241-14-4) exhibits a melting point of 248 °C and a logP of 2.14—differences of approximately 160 °C in melting point and 0.67 log units in lipophilicity that directly impact purification strategy and formulation compatibility . Third, the ester serves as a synthetic handle for amide coupling without the need for coupling reagents when converted to the hydrazide or acid intermediates, a route documented in the construction of N-substituted-2-(trifluoromethyl)benzimidazole libraries with demonstrated sub-micromolar cytotoxicity [1]. These quantitative divergences mean that substituting even a closely related analog—such as the free acid, the ethyl ester, or the 2-methyl congener—would require re-optimization of reaction conditions, purification protocols, and potentially biological readouts.

Product-Specific Quantitative Differentiation Evidence: Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate vs. Closest Analogs


Melting Point and Lipophilicity Divergence: Methyl Ester (CAS 139591-08-5) vs. Free Acid (CAS 313241-14-4)

The methyl ester exhibits a melting point of 87–89 °C and a calculated logP of 2.81, whereas the corresponding free acid (2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)acetic acid, CAS 313241-14-4) displays a melting point of 248 °C and a logP of 2.14 . The 159–161 °C elevation in melting point and 0.67-unit decrease in logP upon hydrolysis reflect the loss of the ester's hydrophobic methyl group and the gain of strong intermolecular hydrogen bonding via the carboxylic acid. The acid's predicted pKa of 3.70 ± 0.10 further indicates its zwitterionic potential under physiological conditions, which is absent in the neutral ester .

Physicochemical profiling Solid-state characterization Pre-formulation

Conjugate-Acid pKa Shift: 2-Trifluoromethyl vs. 2-Methyl Benzimidazole and Impact on Ionization State

The 2-CF₃ substituent imparts a conjugate-acid pKa of 9.25 ± 0.10 to the benzimidazole nucleus, compared with 6.19 for 2-methylbenzimidazole and 5.6 for unsubstituted benzimidazole [1]. This represents a ΔpKa of +3.06 versus the 2-methyl analog and +3.65 versus the parent benzimidazole, corresponding to an approximately 1,000-fold difference in the protonation equilibrium at physiological pH. The electron-withdrawing –CF₃ group reduces the basicity of the imidazole N3 nitrogen, meaning that at pH 7.4 the 2-CF₃ benzimidazole is predominantly neutral, whereas the 2-methyl and unsubstituted variants exist in significant protonated fractions.

Medicinal chemistry Ionization state pKa modulation

Antiprotozoal Potency of the 2-CF₃ Benzimidazole Scaffold vs. Albendazole and Metronidazole

2-(Trifluoromethyl)-1H-benzimidazole derivatives with 5- and 6-position bioisosteric substituents were tested against Giardia intestinalis and Trichomonas vaginalis. Several analogs achieved IC50 values < 1 µM against both species, outperforming albendazole and metronidazole [1]. Notably, 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole (Compound 4) was 14 times more active than albendazole against T. vaginalis [1]. While the specific N1-methylacetate derivative has not been directly tested in this panel, the antiprotozoal activity is a class-level property of the 2-CF₃ benzimidazole pharmacophore, and the N1-acetate ester provides the optimal synthetic flexibility to access the active amide derivatives described [1][2].

Antiparasitic drug discovery Giardia intestinalis Trichomonas vaginalis

Cytotoxic Potency of N-Substituted Amides Derived from the Methyl Ester Intermediate vs. Doxorubicin

In a 2024 study, a series of 17 new N-substituted-2-(trifluoromethyl)benzimidazoles was synthesized starting from the ethyl chloroacetate alkylation of 2-(trifluoromethyl)-1H-benzimidazole, followed by ester hydrolysis and hydrazinolysis—a route directly accessible using the methyl ester analog (CAS 139591-08-5). Compound 7d, a thiosemicarbazide derivative in this series, demonstrated an IC50 of 0.51 μM against MCF-7 breast cancer cells in the MTT assay, compared to doxorubicin (IC50 = 2.12 μM)—a 4.2-fold improvement [1]. The methyl ester serves as the foundational intermediate for constructing the N1-amide linkage that is critical to the observed activity, and its ready availability at 95–98% purity from multiple suppliers enables reproducible library synthesis .

Cancer cell cytotoxicity MCF-7 EGFR/VEGFR2 dual inhibition

Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate: Research and Industrial Application Scenarios


Synthesis of N-Substituted Benzimidazole Amide Libraries for Anticancer Screening

The methyl ester serves as the direct precursor to the corresponding carboxylic acid and hydrazide intermediates, enabling divergent synthesis of N-alkyl-2-(2-(trifluoromethyl)-1H-benzimidazol-1-yl)acetamides with tunable lipophilic and hydrophilic character. The 2024 study by the Suez Canal University group demonstrated that this route yields compounds with sub-micromolar cytotoxicity (IC50 = 0.51 μM for compound 7d vs. 2.12 μM for doxorubicin) in MCF-7 cells, validating the ester as a key building block for anticancer library construction [1]. The methyl ester's logP of 2.81 and predicted hydrogen-bond acceptor count facilitate design of analogs within Lipinski rule-of-five space.

Antiprotozoal Lead Optimization Using the 2-CF₃ Benzimidazole Pharmacophore

The 2-(trifluoromethyl)benzimidazole scaffold has demonstrated IC50 values < 1 µM against both Giardia intestinalis and Trichomonas vaginalis, with the bis-trifluoromethyl analog showing 14-fold greater potency than albendazole [2]. The N1-methylacetate ester provides the ideal functional handle for further derivatization—amide coupling, ester hydrolysis, or hydrazide formation—to explore SAR at the N1 position while retaining the critical 2-CF₃ pharmacophore. For parasitic disease programs, this building block offers a direct path to novel analogs with the validated potency advantage of the trifluoromethylbenzimidazole class.

Chiral Derivatizing Agent Precursor for Absolute Configuration Determination

Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) has been established as an effective ¹⁹F NMR chiral derivatizing agent for α-chiral primary amines and secondary alcohols [3]. The methyl ester (CAS 139591-08-5) shares the identical 2-CF₃-benzimidazole core and N1-substitution pattern, positioning it as a cost-effective precursor for synthesizing TBBA analogs or related atropisomeric derivatization reagents. The characteristic ¹⁹F NMR signal of the –CF₃ group enables clean spectral analysis without interference from organic solvent signals, a practical advantage for analytical chemistry workflows.

Computational Chemistry and in Silico Screening Libraries

The compound's well-defined physicochemical profile—logP 2.81, density 1.4 g/cm³, and the electronically distinct 2-CF₃ substituent (Hammett σm ≈ 0.43)—makes it a valuable entry in computational screening collections. The 3.06-unit pKa difference between the 2-CF₃ and 2-CH₃ benzimidazole congeners translates to fundamentally different protonation states at physiological pH, a parameter that molecular docking and pharmacophore modeling studies can exploit for selectivity-driven design . The availability of high-purity material (95–98%) from multiple vendors supports reproducible computational-experimental validation cycles.

Quote Request

Request a Quote for methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.